4-Phenylpiperidine-4-methanol
Description
Significance of Nitrogen-Containing Heterocycles in Drug Design and Discovery
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These structures are of immense importance in medicinal chemistry, forming the backbone of a significant portion of all biologically active compounds and approved drugs. openmedicinalchemistryjournal.comrsc.orgnih.gov In fact, approximately 59-60% of unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle. openmedicinalchemistryjournal.comnih.govmdpi.com
The prevalence of these structures in pharmaceuticals can be attributed to several factors. The presence of the nitrogen atom can confer desirable physicochemical properties to a molecule, such as improved solubility and the ability to form hydrogen bonds. mdpi.com This hydrogen bonding capability is crucial for the interaction of drugs with their biological targets, such as proteins and nucleic acids. nih.govmdpi.com Furthermore, the rigid ring structure of heterocycles can help to lock a molecule into a specific conformation that is optimal for binding to a target receptor, a concept central to the principles of rational drug design.
The structural diversity of nitrogen-containing heterocycles is vast, ranging from simple five- or six-membered rings to complex, fused polycyclic systems. openmedicinalchemistryjournal.com This diversity allows medicinal chemists to fine-tune the pharmacological properties of a drug molecule by making subtle modifications to the heterocyclic core. mdpi.com Many nitrogen-containing heterocycles are also found in natural products, such as alkaloids, vitamins, and antibiotics, which have a long history of use in medicine. openmedicinalchemistryjournal.commdpi.com
Overview of the 4-Phenylpiperidine (B165713) Core as a Pharmacophore
Within the broad class of nitrogen-containing heterocycles, the 4-phenylpiperidine scaffold holds a prominent position. wikipedia.orgpainphysicianjournal.com This structure consists of a piperidine (B6355638) ring with a phenyl group attached at the 4-position. wikipedia.org It is considered a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets.
The 4-phenylpiperidine core is a key pharmacophore, meaning it is the essential part of the molecule responsible for its biological activity. This scaffold is found in a wide range of drugs with diverse pharmacological effects, including opioids, antipsychotics, and dopamine (B1211576) transporter inhibitors. wikipedia.orgpainphysicianjournal.comnih.gov The versatility of this scaffold stems from the fact that modifications can be readily made at several positions on both the piperidine and phenyl rings, allowing for the optimization of activity at different receptors.
For example, the nitrogen atom of the piperidine ring is a key site for modification, and the nature of the substituent at this position can dramatically influence the pharmacological profile of the compound. taylorandfrancis.com Similarly, substituents on the phenyl ring can modulate receptor affinity and selectivity.
Positioning of 4-Phenylpiperidine-4-methanol within the Phenylpiperidine Class
This compound is a specific derivative within the broader class of 4-phenylpiperidines. It is characterized by the presence of a hydroxymethyl group (-CH2OH) at the 4-position of the piperidine ring, in addition to the phenyl group. This seemingly simple addition has significant implications for the molecule's properties and potential applications.
The hydroxyl group introduces a new site for hydrogen bonding, which can influence how the molecule interacts with its biological targets. It can also serve as a synthetic handle for further chemical modifications, allowing for the creation of a library of related compounds with potentially diverse pharmacological activities.
While many of the well-known 4-phenylpiperidine derivatives are recognized for their potent opioid activity, the introduction of the 4-methanol group can alter this profile. wikipedia.orgwikipedia.org The specific biological activities of this compound itself are a subject of ongoing research, but it is often utilized as a key intermediate in the synthesis of more complex molecules. google.com For instance, it is a crucial building block in the synthesis of certain antihistamines. google.com
Historical Context and Early Research on 4-Phenylpiperidine Derivatives
The history of 4-phenylpiperidine derivatives in medicinal chemistry is closely linked to the quest for potent analgesics. The discovery of meperidine (pethidine) in the 1930s marked a significant breakthrough. taylorandfrancis.com Meperidine, a 4-phenylpiperidine derivative, was the first synthetic opioid and demonstrated that complex morphine-like activity could be achieved with a relatively simple chemical structure. painphysicianjournal.com
This discovery spurred extensive research into the synthesis and pharmacological evaluation of other 4-phenylpiperidine derivatives. A key early finding was the importance of the 4-phenyl group for analgesic activity. Subsequent research focused on modifying the substituents at the 1- and 4-positions of the piperidine ring, leading to the development of a wide range of potent opioids, including fentanyl and its analogues. painphysicianjournal.comnih.gov
Early structure-activity relationship (SAR) studies revealed that the nature of the ester group at the 4-position and the substituent on the nitrogen atom were critical determinants of analgesic potency. acs.org This foundational research laid the groundwork for the development of numerous clinically important drugs and solidified the 4-phenylpiperidine scaffold as a cornerstone of medicinal chemistry. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-phenylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12(6-8-13-9-7-12)11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDQCHJILIFZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195030 | |
| Record name | 4-Piperidinemethanol, 4-phenyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4220-08-0 | |
| Record name | 4-Phenyl-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4220-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Phenyl-4-hydroxymethylpiperidine | |
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| Record name | 4-Piperidinemethanol, 4-phenyl- | |
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| Record name | 4-phenylpiperidine-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.966 | |
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| Record name | 4-Phenyl-4-hydroxymethylpiperidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for 4 Phenylpiperidine 4 Methanol
Established Synthetic Routes to the Core 4-Phenylpiperidine (B165713) Skeleton
The 4-phenylpiperidine moiety is a significant structural motif found in a variety of biologically active compounds. nih.govresearchgate.net Its synthesis is well-established, with several robust methods available for constructing the piperidine (B6355638) ring.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach is valued for its high atom economy and procedural simplicity, making it an attractive strategy for generating molecular complexity. nih.govnih.gov Several MCRs are employed for the synthesis of highly functionalized piperidine derivatives. taylorfrancis.com
The Mannich reaction, for example, is a classic MCR that can be used to construct the piperidine skeleton. In its catalytic asymmetric form, it combines an aldehyde, an amine, and a ketone to produce β-amino carbonyl compounds, which can be precursors to piperidines. researchgate.net Another powerful MCR is the Ugi reaction, which involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to create a bis-amide product in a single step. nih.gov While not directly yielding a simple piperidine, the products can be chemically modified in subsequent steps to form the desired heterocyclic system.
The table below summarizes key MCRs applicable to the synthesis of piperidine scaffolds.
| Reaction Name | Typical Components | Key Intermediate/Product Type | Reference |
| Mannich Reaction | Aldehyde, Amine, Ketone/Enolizable Carbonyl | β-Amino Carbonyl Compound | researchgate.net |
| Ugi Reaction | Amine, Carbonyl, Isocyanide, Carboxylic Acid | α-Acylamino Amide (Bis-amide) | nih.gov |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia/Amine | Dihydropyridine | N/A |
| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | mdpi.com |
These reactions offer a modular approach to building diverse libraries of piperidine-based compounds by varying the individual starting components. nih.gov
Nucleophilic substitution is a fundamental class of reactions for forming and functionalizing piperidine rings. These approaches can involve either the formation of the ring itself through intramolecular cyclization or the modification of a pre-existing piperidine or pyridine (B92270) ring.
One common strategy involves the palladium-catalyzed hydrogenation of substituted pyridines. This reduction transforms the aromatic pyridine ring into a saturated piperidine ring. nih.gov The process can be controlled to achieve specific stereoselectivity, yielding cis- or trans-configured products depending on the catalyst and reaction conditions used. nih.gov
Alternatively, intramolecular nucleophilic substitution can be used to form the piperidine ring. A linear substrate containing an amine and a suitable leaving group at appropriate positions can undergo cyclization to form the heterocyclic system. nih.gov For instance, an amino group can displace a halide or sulfonate ester five carbons away to forge the final C-N bond of the ring.
Furthermore, a pre-formed piperidine ring can be functionalized at the nitrogen atom via nucleophilic substitution. The secondary amine of the piperidine is a potent nucleophile that can react with a wide range of electrophiles, such as alkyl halides or acyl chlorides, to install various substituents on the nitrogen.
Specific Synthesis of 4-Phenylpiperidine-4-methanol and its Precursors
Once the 4-phenylpiperidine core is established, the next critical step is the introduction of the hydroxymethyl (-CH₂OH) group at the C4 position. This is typically achieved by the reduction of a carbonyl group at the same position.
The most direct and common method for synthesizing this compound is through the reduction of a corresponding carboxylic acid or ester precursor, such as 4-phenylpiperidine-4-carboxylic acid or ethyl 4-phenylpiperidine-4-carboxylate. This transformation is a standard procedure in organic synthesis. youtube.com
Powerful reducing agents are required for this conversion, as esters and carboxylic acids are less reactive than aldehydes or ketones. youtube.com Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit non-selective, reagent for this purpose, readily reducing these functional groups to the corresponding primary alcohol. youtube.comcommonorganicchemistry.com Borane (BH₃) complexes, such as BH₃-THF or BH₃-SMe₂, are also widely used and can offer better selectivity, often reducing carboxylic acids in the presence of esters. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally too mild to reduce esters or carboxylic acids on its own but can be effective when used in conjunction with an activating agent or under specific conditions. organic-chemistry.org
The table below compares common reducing agents for this transformation.
| Reducing Agent | Formula | Substrate | Typical Conditions | Notes |
| Lithium Aluminum Hydride | LiAlH₄ | Carboxylic Acid, Ester | Anhydrous ether or THF, followed by aqueous workup | Highly reactive and non-selective, reduces many functional groups. youtube.comcommonorganicchemistry.com |
| Borane-Tetrahydrofuran | BH₃-THF | Carboxylic Acid | Anhydrous THF, often at room temperature or with mild heating | More selective for carboxylic acids over esters. commonorganicchemistry.com |
| Sodium Borohydride | NaBH₄ | Activated Carboxylic Acid | Requires an activating agent like T3P or formation of a mixed anhydride (B1165640) | Milder and safer than LiAlH₄, but requires substrate activation. |
An alternative to the reduction of a C4-carboxylic acid or ester involves starting with a precursor that has a ketone at the C4 position, namely 4-phenyl-4-piperidone. The hydroxymethyl group can then be constructed through the addition of a one-carbon nucleophile.
One potential strategy is the use of a Grignard reagent, such as hydroxymethylmagnesium halide (e.g., BrMgCH₂OH), or a protected equivalent. However, this is often complicated by the reactivity of the hydroxyl group. A more practical approach involves the Corey-Chaykovsky reaction, where a sulfur ylide (e.g., dimethylsulfoxonium methylide) reacts with the ketone to form an epoxide. Subsequent ring-opening of the epoxide with a hydride source would yield the desired primary alcohol.
Another viable method is the addition of cyanide (e.g., from NaCN or TMSCN) to the 4-piperidone (B1582916) to form a cyanohydrin. The cyano group can then be reduced to an aminomethyl group or, more relevantly, hydrolyzed to a carboxylic acid and subsequently reduced to the hydroxymethyl group as described in the previous section. researchgate.net
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing processes. nih.govejcmpr.com
Key green chemistry considerations include:
Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. MCRs, as discussed in section 2.1.1, are inherently advantageous in this regard. nih.gov
Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical CO₂, or performing reactions under solvent-free conditions. mdpi.comunibo.it
Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. For example, developing catalytic hydrogenation methods for the reduction step (2.2.1) would be preferable to using metal hydrides that generate significant waste. organic-chemistry.org
One-Pot Synthesis : Designing synthetic sequences where multiple steps are carried out in the same reactor without isolating intermediates can save on solvents, energy, and reduce waste. nih.gov
The table below illustrates how green chemistry principles can be applied to the synthesis.
| Green Chemistry Principle | Application in Synthesis of this compound |
| 1. Prevention | Design the synthesis to minimize waste generation from the outset. |
| 3. Less Hazardous Synthesis | Use less toxic reagents, for example, replacing LiAlH₄ with catalytic hydrogenation. |
| 5. Safer Solvents & Auxiliaries | Avoid chlorinated solvents; use water or ethanol where possible. |
| 8. Reduce Derivatives | Minimize the use of protecting groups for the piperidine nitrogen to reduce steps. |
| 9. Catalysis | Use catalytic hydrogenation for pyridine reduction or ester/acid reduction. |
By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible. ejcmpr.com
Spectroscopic Characterization Methodologies for 4 Phenylpiperidine 4 Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For 4-Phenylpiperidine-4-methanol, the spectrum is expected to show distinct signals for the protons on the phenyl ring, the piperidine (B6355638) ring, and the hydroxymethyl group, as well as the amine (N-H) and alcohol (O-H) protons.
In a derivative such as (5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-hydroxy-4-phenylpiperidin-1-yl)methanone, the aromatic protons of the phenylpiperidine moiety typically appear as multiplets in the range of δ 7.0-7.5 ppm. bibliotekanauki.plicm.edu.pl The protons on the piperidine ring exhibit complex splitting patterns, with the axial and equatorial protons being non-equivalent, and their signals can be found over a broad range, often between δ 1.8 and 4.8 ppm depending on their position relative to the nitrogen and other substituents. bibliotekanauki.plicm.edu.pl For instance, in one study, the methylene (B1212753) protons of a substituted 4-phenylpiperidin-4-ol (B156043) were observed as multiplets at δ 1.87, 2.16, 3.37, and 4.76 ppm. bibliotekanauki.plicm.edu.pl
Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives This table is interactive. Click on headers to sort.
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Phenyl (Ar-H) | 7.0 - 7.5 | Multiplet (m) | The exact shift depends on substitution on the ring. |
| Piperidine (CH₂) | 1.8 - 4.8 | Multiplets (m) | Complex signals due to axial/equatorial positions and coupling. |
| Methanol (B129727) (CH₂OH) | ~3.5 - 4.0 | Singlet (s) or Doublet (d) | Position and splitting can vary with solvent and exchange. |
| Amine (N-H) | Variable | Broad Singlet (br s) | Often exchanges with solvent; may not be observed. |
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is crucial for confirming the number of unique carbon atoms and their chemical environment. In this compound, one would expect to see signals for the quaternary carbon of the phenyl ring attached to the piperidine, the other aromatic carbons, the quaternary carbon of the piperidine ring (C4), the other piperidine carbons, and the methanol carbon.
For N-substituted piperidine derivatives, the piperidine carbons can show a range of chemical shifts. For example, in a series of synthesized 1-(thiazol-2-yl)piperidin-2-ol and similar compounds, the piperidine carbons were observed at δ 22, 28, 40, 52, and 92 ppm. niscpr.res.in The chemical shifts for the core 4-phenylpiperidine (B165713) structure have been reported, providing a reference for its derivatives. chemicalbook.com
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound This table is interactive. Click on headers to sort.
| Carbon Atom | Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Phenyl (Quaternary, C-1') | 140 - 150 | The carbon atom of the phenyl ring attached to the piperidine. |
| Phenyl (CH) | 125 - 130 | Aromatic carbons bearing a hydrogen atom. |
| Piperidine (Quaternary, C-4) | 40 - 50 | The carbon at the junction of the phenyl and hydroxymethyl groups. |
| Piperidine (CH₂) | 45 - 55 | Carbons adjacent to the nitrogen (C-2, C-6). |
| Piperidine (CH₂) | 30 - 40 | Carbons at the 3 and 5 positions. |
For complex molecules like derivatives of this compound, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are essential for unambiguous assignments.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, revealing the connectivity of protons within a spin system. It is invaluable for tracing the proton network through the piperidine ring.
HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate proton signals with the carbon atoms to which they are directly attached. This allows for the definitive assignment of carbon signals based on their known proton assignments. HSQC has been used to establish the conformational analysis of piperidone derivatives. researchgate.net
DEPT (Distortionless Enhancement by Polarization Transfer) : This experiment helps in distinguishing between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the methylene groups of the piperidine ring and the methanol group.
The analysis of 2D NMR experiments involves identifying cross-peaks that indicate a correlation between two nuclei, providing a detailed map of the molecular structure. nih.gov
The choice of solvent can significantly influence NMR spectra. koreascience.krnih.gov Changes in solvent polarity, hydrogen bonding capability, and aromaticity can alter the chemical shifts and coupling constants of a solute molecule.
Studies on piperidine derivatives have shown that solvents can cause remarkable effects on the isotropic shifts. koreascience.kr For instance, when studying piperidine derivatives coordinated to a paramagnetic center, a change from D₂O (a strong hydrogen bond donor) to DMSO-d₆ resulted in significant upfield shifts of the proton signals. koreascience.kr This effect was attributed to the solvent's influence on the electronic structure of the complex. koreascience.kr In other studies on N-benzoyl piperidine derivatives, it was found that the rotational energy barrier of the C-N amide bond is higher in polar solvents compared to non-polar solvents. researchgate.net The stereochemistry of related compounds has also been assigned with the help of solvent-induced shifts, particularly when using benzene-d₆, which can preferentially shield certain protons based on their spatial relationship to polar functional groups. researchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
For derivatives of this compound, techniques like Electrospray Ionization (ESI) are common. In the analysis of a pyrazole (B372694) derivative of 4-phenylpiperidin-4-ol, the mass spectrum showed the molecular ion peak (M+), confirming its molecular weight. bibliotekanauki.plicm.edu.pl High-Resolution Mass Spectrometry (HRMS) is often employed to determine the precise molecular formula of a synthesized compound, which was utilized in the characterization of novel 4-phenylpiperidine-4-carbonitrile (B1581006) derivatives. hzdr.deunits.it The fragmentation patterns in the mass spectrum of the parent 4-phenylpiperidine have been documented by the National Institute of Standards and Technology (NIST). nist.gov
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key characteristic absorption bands would be:
O-H stretch : A broad band around 3200-3600 cm⁻¹ due to the alcohol hydroxyl group.
N-H stretch : A moderate band around 3300-3500 cm⁻¹ for the secondary amine. This can sometimes be obscured by the O-H band.
C-H stretch (aromatic) : Sharp peaks just above 3000 cm⁻¹.
C-H stretch (aliphatic) : Sharp peaks just below 3000 cm⁻¹.
C=C stretch (aromatic) : Peaks in the 1450-1600 cm⁻¹ region.
C-O stretch : A strong peak in the 1000-1200 cm⁻¹ region.
In a study of a 4-phenylpiperidin-4-ol substituted pyrazole, characteristic IR bands were observed at 3360 cm⁻¹ (O-H) and 2922 cm⁻¹ (C-H). bibliotekanauki.plicm.edu.pl Data from suppliers and databases confirm that the IR spectrum of 4-phenylpiperidine conforms to its known structure, showing the expected absorptions for the N-H, aromatic C-H, aliphatic C-H, and aromatic C=C bonds. nist.govavantorsciences.com
Table 3: List of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| (5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-hydroxy-4-phenylpiperidin-1-yl)methanone |
| 1-Benzyl-4-phenylpiperidine-4-methanol |
| 1-Benzyl-4-(2-benzyloxyphenyl)-4-piperidinol |
| 4-(2-Hydroxyphenyl)-4-piperidinol |
| 4-Phenylpiperidine |
| 4-Phenylpiperidine-4-carbonitrile |
| 1-(Thiazol-2-yl)piperidin-2-ol |
| N-Benzoyl piperidine |
Advanced Spectroscopic Techniques for Structural Elucidation
The unambiguous structural determination of this compound and its derivatives often requires moving beyond basic one-dimensional (1D) spectroscopic methods. The complexity arising from the stereochemistry of the piperidine ring, the potential for various substitution patterns, and the need to confirm connectivity between different molecular fragments necessitates the use of advanced spectroscopic techniques. These methods, including multi-dimensional Nuclear Magnetic Resonance (NMR), advanced Mass Spectrometry (MS), X-ray Crystallography, and computational analysis, provide a comprehensive toolkit for detailed structural elucidation.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
While 1D ¹H and ¹³C NMR provide fundamental information, complex derivatives of this compound often exhibit crowded spectra with overlapping signals. Two-dimensional (2D) NMR techniques are indispensable for resolving these ambiguities by spreading the information across a second frequency dimension. ipb.pt
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For piperidine derivatives, COSY is crucial for tracing the proton connectivity around the piperidine ring and within its substituents, helping to establish the spin system. uni-lj.siprinceton.edu
Heteronuclear Single Quantum Coherence (HSQC): The HSQC (or its predecessor, HETCOR) experiment correlates the chemical shifts of protons directly to the carbons they are attached to. This is a powerful tool for definitively assigning carbon signals in the ¹³C NMR spectrum, which can be challenging otherwise, especially for the methylene groups within the piperidine ring. uni-lj.sidiva-portal.org
Heteronuclear Multiple Bond Correlation (HMBC): Perhaps one of the most critical experiments for complex structures, HMBC reveals correlations between protons and carbons over two to four bonds. princeton.edu This long-range connectivity information is vital for piecing together the molecular puzzle. For instance, an HMBC spectrum can show a correlation from the protons of a substituent to the carbon atom of the piperidine ring to which it is attached, confirming its position. It is also invaluable for establishing the structure of intricate derivatives by linking different ring systems or functional groups. ipb.pt A recent advancement, i-HMBC, utilizes isotope shifts to definitively distinguish two-bond correlations from longer-range ones, further enhancing its power. nih.gov
| 2D NMR Technique | Type of Correlation | Information Gained |
| COSY | ¹H – ¹H (through 2-3 bonds) | Identifies coupled protons; maps out proton spin systems within the piperidine ring and side chains. |
| HSQC/HETCOR | ¹H – ¹³C (through 1 bond) | Directly links protons to their attached carbons for unambiguous ¹³C signal assignment. |
| HMBC | ¹H – ¹³C (through 2-4 bonds) | Establishes long-range connectivity between molecular fragments, confirming substituent placement and overall structure. |
Mass Spectrometry (MS) for Fragmentation Analysis
Mass spectrometry is a fundamental technique that provides the molecular weight of a compound via its molecular ion peak (M⁺). For piperidine derivatives, which contain nitrogen, the molecular ion peak will have an odd mass-to-charge ratio (m/z) according to the nitrogen rule. libretexts.orgmiamioh.edu High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the compound's precise molecular formula.
Beyond the molecular weight, the fragmentation pattern observed in the mass spectrum offers significant structural clues. Electron impact (EI) ionization is an energetic process that causes the molecular ion to break apart into smaller, characteristic fragments. chemguide.co.uk For aliphatic amines like piperidines, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu The stability of the resulting ions influences the intensity of their corresponding peaks in the spectrum, with more stable carbocations often leading to more abundant fragments. chemguide.co.uk
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in its solid, crystalline state. It provides precise data on bond lengths, bond angles, and the absolute configuration and conformation of the molecule.
Studies on various piperidine derivatives have revealed key structural features:
The piperidine ring typically adopts a stable chair conformation. researchgate.net
Substituents on the ring can occupy either axial or equatorial positions, and their precise orientation is unequivocally determined. For example, in the crystal structure of N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl] derivatives, the phenyl rings at the C2 and C4 positions were found to occupy equatorial orientations. nih.gov
This technique is invaluable for confirming the stereochemistry of newly synthesized chiral derivatives and for understanding intermolecular interactions within the crystal lattice. acs.org
| Crystallographic Data for a Representative Derivative: 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone researchgate.net | |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Piperidine Ring Conformation | Chair |
| Benzene-Piperidine Dihedral Angle | 36.76 (8)° |
Computational and Theoretical Studies
Complementing experimental data, computational methods, particularly Density Functional Theory (DFT), have become essential for structural elucidation. nanobioletters.combohrium.com DFT calculations can be used to:
Optimize molecular geometries to find the most stable conformations (e.g., chair, boat, or twist-boat forms of the piperidine ring). nih.gov
Predict theoretical NMR chemical shifts and vibrational frequencies, which can be compared with experimental spectra to support assignments.
Analyze frontier molecular orbitals (HOMO-LUMO) to understand the electronic properties and reactivity of the molecule. nanobioletters.com
In one study, DFT calculations were used to determine that the distribution of diastereomers from a reaction corresponded to the thermodynamic ratio of isomers based on their calculated relative energies. acs.org This synergy between experimental results and theoretical calculations provides a deeper and more confident understanding of the molecular structure and properties.
Chemical Reactivity and Derivatization Strategies of 4 Phenylpiperidine 4 Methanol
Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification)
The tertiary hydroxyl group in 4-phenylpiperidine-4-methanol is a key site for derivatization through reactions such as esterification and etherification. These transformations are instrumental in modifying the compound's physicochemical properties, such as lipophilicity and metabolic stability.
Esterification: The hydroxyl group can be converted to an ester by reacting with acylating agents. For instance, treatment with acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can yield the corresponding acetate (B1210297) ester. nih.gov Similarly, reaction with thionyl chloride followed by treatment with alcohols like methanol (B129727), ethanol (B145695), or n-butanol can produce the respective methyl, ethyl, and n-butyl esters. ekjm.org The formation of esters can also be achieved by reacting the parent alcohol with an appropriate acyl halide or anhydride. google.com
Etherification: The formation of ethers from the hydroxyl group is another common derivatization strategy. Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base like potassium hydroxide (B78521) followed by reaction with an alkyl or phenoxyalkyl halide, can be employed to introduce a variety of ether functionalities. researchgate.net For example, O-alkylation can be performed to introduce moieties like a methoxymethyl group. google.comgoogle.com
Table 1: Examples of Reactions at the Hydroxyl Group
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Acetic anhydride, triethylamine, DMAP, in THF | Acetate ester nih.gov |
| Esterification | Thionyl chloride, followed by methanol/ethanol/n-butanol | Alkyl esters ekjm.org |
| Etherification | Potassium hydroxide, alkyl/phenoxyalkyl halide, in DMF | Alkoxy or phenoxyalkyl ethers researchgate.net |
| O-Alkylation | Not specified | Methoxymethyl ether google.comgoogle.com |
Transformations at the Piperidine (B6355638) Nitrogen Atom (e.g., N-Alkylation, N-Acylation)
The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes N-alkylation and N-acylation reactions. These modifications are fundamental in the synthesis of a wide array of pharmacologically active compounds.
N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents. Reductive amination is a common method, where the piperidine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. sciencemadness.org For example, N-alkylation with p-fluorophenylethyl bromide has been reported. google.com.na Another approach involves the condensation with a mesylate of the formula R--(CH₂)m--O--Ms. google.com The use of benzyl (B1604629) chloride in the presence of a base like potassium carbonate is another effective method for introducing a benzyl group.
N-Acylation: Acylation of the piperidine nitrogen can be achieved using acyl halides or anhydrides. google.com For instance, N-acetylation using acetic anhydride or acetyl chloride serves as a protective strategy in multi-step syntheses to prevent unwanted side reactions. smolecule.comgoogle.com This acetyl group can later be removed via hydrolysis. google.com Acylation can also be performed using sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride in pyridine (B92270).
Table 2: Examples of Transformations at the Piperidine Nitrogen
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | p-Fluorophenylethyl bromide | N-alkylated piperidine google.com.na |
| N-Alkylation | Benzyl chloride, K₂CO₃, in DMF | N-benzylated piperidine |
| Reductive Amination | Phenylacetaldehyde, sodium triacetoxyborohydride, triethylamine, in dichloroethane | N-phenethylated piperidine sciencemadness.org |
| N-Acylation | Acetic anhydride or acetyl chloride | N-acetylated piperidine smolecule.comgoogle.com |
| N-Sulfonylation | 4-Methylbenzenesulfonyl chloride, in pyridine | N-sulfonylated piperidine |
Functionalization of the Phenyl Ring
The phenyl ring of this compound can be functionalized through electrophilic aromatic substitution reactions. However, direct functionalization can sometimes be challenging, and it is often more practical to introduce substituents on the phenyl ring of a precursor molecule before the formation of the piperidine ring or the introduction of the methanol group.
Derivatives with substituted phenyl rings are commonly synthesized by starting with appropriately substituted precursors. For example, the synthesis of derivatives with a 2,3-dimethoxyphenyl group or a 4-fluorophenyl group has been achieved by using the corresponding substituted benzaldehyde (B42025) or phenylethyl bromide in the reaction sequence. google.com.na Similarly, derivatives with various substituents on the terminal phenyl group have been synthesized to explore their structure-activity relationships. preprints.orgmdpi.comresearchgate.net
Stereoselective Synthesis of Chiral Derivatives
The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure derivatives of this compound, which is important for understanding their specific interactions with biological targets.
Asymmetric synthesis strategies often involve the use of chiral catalysts or auxiliaries. smolecule.com For instance, rhodium-catalyzed asymmetric transfer hydrogenation has been utilized for the stereoselective synthesis of piperidines. smolecule.com Another approach involves the diastereoselective Mannich reaction to control the stereochemistry, followed by reductive cyclization. mdpi.com
The resolution of racemic mixtures is another common strategy. For example, racemic α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol can be resolved through esterification with a chiral acid, such as the (+)-isomer of α-methoxyphenylacetic acid, to form a diastereomeric mixture that can be separated. google.com.na
Furthermore, stereoselective synthesis of specific isomers, such as (3S,4R)-(-)-trans-4-(4′-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine, has been achieved through methods like asymmetric conjugate addition reactions. researchgate.net
Biological Activities and Pharmacological Profiles of 4 Phenylpiperidine Derivatives
Central Nervous System (CNS) Activities
Derivatives of 4-phenylpiperidine (B165713) are particularly noted for their significant effects on the central nervous system. wikipedia.org Their structural framework allows for modifications that can fine-tune their interactions with various CNS targets, leading to a range of activities from analgesia to modulation of dopaminergic pathways.
Opioid Receptor Modulation and Analgesic Potential
The 4-phenylpiperidine structure is a cornerstone in the development of synthetic opioids. painphysicianjournal.comnih.gov These compounds exert their effects by interacting with opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) receptors, which are integral to the body's pain modulation pathways. The binding of these derivatives to opioid receptors can trigger a cascade of intracellular signaling events, ultimately leading to pain relief.
A significant number of 4-phenylpiperidine derivatives function as potent agonists of the µ-opioid receptor. painphysicianjournal.comnih.govdrugbank.comfrontiersin.org This agonism is the primary mechanism behind their powerful analgesic properties. painphysicianjournal.comnih.gov The prototypical µ-opioid receptor agonist is morphine; however, synthetic 4-phenylpiperidine derivatives like fentanyl exhibit substantially higher potency. painphysicianjournal.comnih.gov The interaction of these compounds with the µ-opioid receptor, an inhibitory G-protein coupled receptor, leads to a decrease in cAMP levels within the neuron. wikipedia.org This cellular response results in the inhibition of ascending pain pathways, an increased pain threshold, and the production of analgesic and sedative effects. painphysicianjournal.comnih.gov
The development of small-molecule µ-agonists based on the 4-phenylpiperidine scaffold has been a focus of research to explore the therapeutic potential of analogs of compounds like loperamide. drugbank.com These studies have yielded compounds with excellent agonistic activity at the human µ-opioid receptor, revealing interesting structure-activity relationship (SAR) trends within the series. drugbank.com A nonlinear quantitative structure-activity relationship (QSAR) study on a series of 4-phenylpiperidine derivatives acting as µ-opioid agonists has further elucidated the molecular descriptors that correlate with their analgesic activities, aiding in the design of more effective analgesics. nih.gov
| Compound | Receptor Target | Functional Activity |
| Fentanyl | µ-opioid receptor | Agonist painphysicianjournal.comnih.gov |
| Loperamide Analogs | µ-opioid receptor | Agonist drugbank.com |
| Meperidine | µ-opioid receptor | Agonist painphysicianjournal.com |
| Alfentanil | µ-opioid receptor | Agonist drugbank.com |
| Sufentanil | µ-opioid receptor | Agonist nih.gov |
| Remifentanil | µ-opioid receptor | Agonist nih.gov |
While the primary analgesic effects of many 4-phenylpiperidine opioids are mediated by central µ-opioid receptors, the potential for peripheral analgesic action also exists. Opioid receptors are not only located in the CNS but are also present on the peripheral terminals of sensory neurons. Activation of these peripheral opioid receptors can inhibit the transmission of pain signals from the site of injury or inflammation, thereby producing analgesia without the central side effects commonly associated with opioids. Research into derivatives that can selectively target these peripheral receptors holds promise for developing safer pain medications. For instance, loperamide, a 4-phenylpiperidine derivative, is known for its peripherally restricted action on the gut's µ-opioid receptors to treat diarrhea, which illustrates the principle of targeting peripheral opioid receptors. While specific research on the peripheral analgesic action of 4-phenylpiperidine-4-methanol is not extensively documented in the provided context, the broader class of 4-phenylpiperidine derivatives continues to be investigated for peripherally acting analgesic potential.
Dopaminergic System Interactions
Beyond the opioid system, 4-phenylpiperidine derivatives have been shown to interact significantly with the dopaminergic system. nih.gov This interaction is multifaceted, involving direct binding to dopamine (B1211576) receptors and modulation of dopamine-metabolizing enzymes. These activities underpin their potential application in a variety of neurological and psychiatric disorders.
There is considerable interest in 4-phenylpiperidine and related 4-phenylpiperazine derivatives as ligands for dopamine D2 and D3 receptors. cancer.govnih.gov These receptors are implicated in a range of CNS disorders, including psychosis, drug addiction, and Parkinson's disease. cancer.gov The development of ligands with high affinity and selectivity for the D3 receptor subtype is a key area of research, as such compounds could offer therapeutic benefits with fewer side effects compared to non-selective dopamine receptor antagonists. cancer.gov
Modification of the 4-phenylpiperidine scaffold has led to the discovery of novel functional D2 antagonists with unique kinetic properties. nih.gov For example, pridopidine, a 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine, exhibits a "dopaminergic stabilizer" profile, acting as a state-dependent D2 antagonist. nih.gov This characteristic differentiates it from classical D2 antagonists and partial agonists. nih.gov Research has also focused on synthesizing acylaminobutylpiperazines that show selectivity for the D3 receptor over the D2 receptor, with some compounds characterized as antagonists or partial agonists. acs.org
| Compound/Derivative Class | Receptor Target | Key Findings |
| Pridopidine (ACR16) | Dopamine D2 Receptor | Functional antagonist with "dopaminergic stabilizer" characteristics. nih.gov |
| 4-Phenylpiperazine Derivatives | Dopamine D3 Receptor | Developed as selective ligands with improved pharmacological properties. cancer.gov |
| Acylaminobutylpiperazines | Dopamine D3/D2 Receptors | Exhibit varying antagonist and partial agonist activities with D3 selectivity. acs.org |
| N-Phenylpiperazine Analogs | Dopamine D3 vs. D2 Receptors | Can bind selectively to the D3 receptor, with some acting as bitopic ligands. nih.gov |
Certain 4-phenylpiperidine derivatives have been identified as inhibitors of monoamine oxidases (MAO), enzymes responsible for the degradation of neurotransmitters like dopamine. nih.govacs.org Both MAO-A and MAO-B isoforms are targets for these compounds. The inhibition of MAO can lead to increased levels of monoamine neurotransmitters in the brain, which is a therapeutic strategy for conditions such as depression and Parkinson's disease.
Studies on para-substituted 4-phenylpiperidines have revealed that the nature of the substituent influences the affinity and selectivity for MAO-A and MAO-B. nih.govacs.org For instance, para-substituents with low dipole moments tend to increase affinity for MAO-A, while large, hydrophobic substituents favor high affinity for MAO-B. nih.govacs.org In vivo studies in rats have demonstrated a linear correlation between the affinity for MAO-A and the levels of dopamine metabolites in the striatum. nih.govacs.org Further research has shown that the position of substitution on the piperidine (B6355638) ring also plays a role, with MAO-A preferring derivatives with radical substitution at the 4th position, while MAO-B shows a preference for substitution at the 3rd position. nih.gov
| Derivative Class | Enzyme Target | Selectivity and Activity |
| Para-substituted 4-phenylpiperidines | MAO-A and MAO-B | Substituent properties determine affinity and selectivity for each isoform. nih.govacs.org |
| Pyridazinobenzylpiperidine derivatives | MAO-B | Most compounds showed higher inhibition of MAO-B over MAO-A, with some exhibiting potent and reversible inhibition. researchgate.net |
| Phenyl-/benzhydrylpiperazine derivatives | MAO-A and MAO-B | Most compounds were selective for MAO-B, with some showing potent MAO-A inhibition. epa.gov |
Serotonergic System Interactions
Derivatives of 4-phenylpiperidine have been shown to interact with the serotonergic system, a critical network of neurotransmitters that regulates mood, emotion, and various physiological processes.
The 4-phenylpiperidine structure is a component of known selective serotonin (B10506) reuptake inhibitors (SSRIs). Research into various piperidine derivatives has identified compounds that act as potent inhibitors of monoamine reuptake. drugbank.comnih.gov Specifically, structure-activity relationship studies have shown that features such as the amine, aryloxy ring substitution, and stereochemistry can lead to selective serotonin reuptake inhibitors. nih.gov One study synthesized and evaluated a series of 1-(1-benzoylpiperidin-4-yl) methanamine derivatives, identifying a compound that exhibited potent serotonin reuptake inhibition with an IC50 value of 8.2 nM and high affinity for the 5-HT1A receptor. nih.gov This demonstrates the potential of the piperidine core, shared by this compound, to serve as a foundation for compounds that modulate serotonin levels.
Antipsychotic Properties
While direct studies on this compound are not available, related compounds have been investigated for antipsychotic-like activity. The mechanism often involves antagonism or inverse agonism at serotonin receptors, particularly the 5-HT2A receptor. For instance, the novel 5-HT2A receptor inverse agonist ACP-103, which contains a piperidine moiety, has shown a pharmacological profile consistent with utility as an antipsychotic agent in behavioral studies. researchgate.net This suggests that the broader class of piperidine-containing compounds could be explored for antipsychotic properties.
Antidepressant Potential
The potential for antidepressant effects is closely linked to the modulation of the serotonergic system. Novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been synthesized and evaluated, showing antidepressant-like effects in preclinical models such as the mouse tail suspension test. nih.gov Furthermore, newly synthesized piperazine (B1678402) derivatives have demonstrated antidepressant-like properties in behavioral tests, with activities potentially mediated by serotonergic pathways. researchgate.net These findings underscore the therapeutic potential of piperidine-based compounds in the development of new antidepressant agents.
Antiparkinsonian Agents
The 4-phenylpiperidine structure is foundational to certain agents investigated for Parkinson's disease, a neurodegenerative disorder affecting dopaminergic neurons. While research on this compound for this indication is not prominent, studies on related structures are informative. For example, a recent study investigated a p-tolylpiperidin-4-one derivative as a potential anti-Parkinson agent through in silico and other experimental methods. researchgate.net Another study identified a small molecule, PD13R, that significantly reduced dyskinesia, a common side effect of Parkinson's medication, in an animal model. innovations-report.com
Antimicrobial Activities
The piperidine nucleus is found in various compounds exhibiting antimicrobial properties. Heterocyclic compounds containing this structure have been noted for their potential as antibacterial and antifungal agents. biomedpharmajournal.org
Antifungal Efficacy
Several studies have highlighted the antifungal potential of piperidine derivatives. In one study, a series of 4-aminopiperidines were synthesized and showed remarkable in vitro antifungal activity against various clinically relevant fungal isolates, including Candida spp. and Aspergillus spp. nih.gov The mechanism of action for these compounds was suggested to be the inhibition of enzymes in the fungal ergosterol (B1671047) biosynthesis pathway. nih.gov
Another study focusing on diphenyl(piperidin-4-yl)methanol derivatives found that certain synthesized compounds exhibited promising antifungal activities, with some surpassing the standard drug fluconazole (B54011) against various fungal strains. xianshiyoudaxuexuebao.com Specifically, one derivative was highly potent against Aspergillus niger. xianshiyoudaxuexuebao.com Research on stereoisomers of a piperidine methanol-containing compound also demonstrated that all tested isomers retained potent antifungal activity against C. neoformans and C. albicans. nih.gov
Table 1: Antifungal Activity of Select Piperidine Derivatives
| Compound Class | Fungal Strain(s) | Observed Activity | Reference |
|---|---|---|---|
| 4-Aminopiperidines | Candida spp., Aspergillus spp. | Promising in vitro growth inhibition | nih.gov |
| Diphenyl(piperidin-4-yl)methanol Derivatives | Candida albicans, Aspergillus niger | Potent inhibition; some derivatives surpassed fluconazole | xianshiyoudaxuexuebao.com |
| (quinolin-4-yl)(piperidin-2-yl)methanol Stereoisomers | C. neoformans, C. albicans | Potent antifungal activity with low MIC values | nih.gov |
Antibacterial Efficacy
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. Derivatives of 4-phenylpiperidine have been investigated for their potential to address this need.
Research into diphenyl(piperidin-4-yl)methanol derivatives has identified compounds with notable antibacterial activity. In one study, six new derivatives were synthesized by alkylating the piperidine nitrogen with different phenacyl halides. These compounds were then screened for their antibacterial effects using the agar (B569324) well diffusion method. Notably, the derivatives designated as 4NP and DCP demonstrated high efficacy against Proteus mirabilis, a common cause of urinary tract infections. Furthermore, 4NP was also effective against Staphylococcus aureus and Enterobacter, while DCP showed significant activity against Shigella dysenteriae, the bacterium responsible for shigellosis xianshiyoudaxuexuebao.com.
Another area of investigation involves the synthesis of piperidin-4-one thiosemicarbazone derivatives. These compounds have been screened for their in vitro antibacterial activity against various bacterial strains, with some exhibiting significant antimicrobial effects when compared to the standard antibiotic ampicillin (B1664943) biomedpharmajournal.org. The addition of the thiosemicarbazone group to the piperidin-4-one structure appears to enhance its antibacterial properties biomedpharmajournal.org.
The antibacterial activity of newly synthesized piperidine derivatives has also been evaluated using the disc diffusion method against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The results from these studies indicate that certain piperidine derivatives are active against both types of bacteria, with some showing activity comparable to the standard drug chloramphenicol (B1208) biointerfaceresearch.com.
Below is a data table summarizing the antibacterial activity of selected 4-phenylpiperidine derivatives.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 4NP | Proteus mirabilis | Significant | xianshiyoudaxuexuebao.com |
| DCP | Proteus mirabilis | Significant | xianshiyoudaxuexuebao.com |
| 4NP | Staphylococcus aureus | Significant | xianshiyoudaxuexuebao.com |
| 4NP | Enterobacter | Significant | xianshiyoudaxuexuebao.com |
| DCP | Shigella dysenteriae | Significant | xianshiyoudaxuexuebao.com |
Other Noteworthy Biological Activities
Beyond their antibacterial effects, 4-phenylpiperidine derivatives have demonstrated a range of other important biological activities.
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The anti-inflammatory potential of 4-phenylpiperidine derivatives has been a subject of investigation.
One study focused on the compound 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1). Its anti-inflammatory effects were evaluated in both acute and chronic inflammation models in rats. In the carrageenan-induced paw edema test, which assesses acute inflammation, C1 significantly reduced swelling. The compound also demonstrated antiproliferative effects in the cotton pellet granuloma test, a model for chronic inflammation. Furthermore, C1 was found to inhibit the increase in capillary permeability induced by hyaluronidase (B3051955) nih.gov.
The table below details the dose-dependent anti-inflammatory effect of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) in the carrageenan-induced paw edema model.
| Compound | Dose (mg/kg) | Paw Edema Reduction (%) | Reference |
| C1 | 50 | 61.98 | nih.gov |
| C1 | 100 | 80.84 | nih.gov |
| C1 | 200 | 90.32 | nih.gov |
| Indomethacin | 20 | 89.93 | nih.gov |
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is involved in the pathogenesis of many diseases. The antioxidant properties of piperidine derivatives have been explored through various in vitro assays.
The antioxidant potential of these compounds is often evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. For instance, a study on six novel piperidine derivatives found that all tested compounds exhibited antioxidant potential greater than 49% at a concentration of 1 mg/ml, with one derivative demonstrating a scavenging capacity of 78% at 1000 µg/ml academicjournals.org.
The antioxidant activity of piperidine derivatives can be influenced by the nature and position of substituents on the piperidine and phenyl rings. For example, the presence of electron-donating groups, such as methoxy (B1213986) and methyl groups, on the phenyl ring has been shown to result in significant free radical scavenging activity scispace.com. Conversely, a 4-phenyl substituted piperidine derivative exhibited poor antioxidant activity, suggesting that this particular substitution pattern may be unfavorable for this effect scispace.com.
The following table summarizes the antioxidant activity of selected piperidine derivatives from various studies.
| Compound/Derivative Class | Assay | Activity | Reference |
| Novel Piperidine Derivative 8 | DPPH Scavenging | 78% at 1000 µg/ml | academicjournals.org |
| Novel Piperidine Derivative 6 | DPPH Scavenging | 49% at 1000 µg/ml | academicjournals.org |
| Derivatives with Methoxy/Methyl Groups | DPPH, ABTS, Superoxide, Hydroxyl, NO Scavenging | Significant | scispace.com |
The 4-phenylpiperidine scaffold is a key component in the structure of many opioid analgesics and has also been explored for its potential in developing local anesthetics nih.govpainphysicianjournal.com.
Research into 4-phenyl- and 4-heteroaryl-4-anilidopiperidines has led to the development of a novel class of potent opioid analgesic and anesthetic agents. These compounds were designed by incorporating the 4-phenylpiperidine pharmacophore into the structure of 4-anilidopiperidines. One derivative, 1-[2-(1H-pyrazol-1-yl)ethyl]-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamido)piperidine, demonstrated high analgesic potency and a favorable safety profile during anesthesia compared to clinically used opioids like fentanyl and alfentanil nih.gov.
Another study investigated the local anesthetic activity of newly synthesized 4-(naphthalen-1-yloxy)but-2-yn-1-yl)-containing piperidine derivatives. In a model of infiltration anesthesia, the compound LAS-251 showed greater activity than reference drugs, surpassing them in terms of anesthesia index, duration of full anesthesia, and total duration of action. These findings suggest that piperidine derivatives hold promise for the development of new local anesthetic agents dergipark.org.tr.
The piperidine ring is a crucial structural component in several existing local anesthetics, such as bupivacaine (B1668057) and ropivacaine, further highlighting the potential of this chemical class in the field of anesthesia dergipark.org.tr.
Mechanisms of Action of 4 Phenylpiperidine Derivatives
Molecular Interactions with Receptor Systems
The biological effects of 4-phenylpiperidine (B165713) derivatives are initiated by their interaction with specific molecular targets within the body. These interactions can range from binding to cell surface receptors to the inhibition of enzymes, leading to a cascade of cellular events that produce a physiological response.
Opioid Receptor Binding and Allosteric Modulation
A significant number of 4-phenylpiperidine derivatives exert their effects through interaction with opioid receptors. wikipedia.orgnih.gov Fentanyl, a potent synthetic opioid, and its analogs act primarily as agonists at the mu-opioid receptor. nih.govpainphysicianjournal.comwikipedia.org This binding at the dorsal horn of the spinal cord inhibits ascending pain pathways, increases the pain threshold, and produces analgesic and sedative effects. nih.govpainphysicianjournal.com Some derivatives have also been shown to interact with delta- and kappa-opioid receptors. painphysicianjournal.com
Beyond direct agonism, some 4-phenylpiperidine derivatives can act as positive allosteric modulators (PAMs) of other receptor systems. For instance, certain 4-phenylpiperidine-2-carboxamide analogues have been identified as PAMs for the serotonin (B10506) 5-HT2C receptor. nih.gov These compounds bind to an allosteric site on the receptor, enhancing the effect of the endogenous neurotransmitter serotonin. nih.gov This mechanism offers a novel approach to modulating receptor activity for potential therapeutic applications. nih.gov
Neurotransmitter Transporter Binding
The 4-phenylpiperidine structure is also a key feature in compounds that target neurotransmitter transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft. uthscsa.edu By inhibiting these transporters, these derivatives can increase the concentration of specific neurotransmitters in the synapse, thereby modulating neuronal signaling.
Several 4-phenylpiperidine derivatives have been developed as potent and selective inhibitors of the dopamine (B1211576) (DAT) and serotonin (5-HT) transporters. ebi.ac.uk For example, analogs of GBR 12909, a potent dopamine transporter ligand, have been synthesized and evaluated for their binding affinity at both DAT and SERT. ebi.ac.uk Modifications to the alkyl chain length and substitutions on the phenyl rings influence both the potency and selectivity for the dopamine transporter. ebi.ac.uk
Furthermore, some derivatives exhibit inhibitory activity at the norepinephrine (B1679862) transporter (NET). nih.govsalilab.org Reboxetine, a known NET inhibitor, and its analogs serve as a reference for the development of new NET-selective compounds. nih.gov The ability of these compounds to interact with one or more of these transporters (DAT, SERT, NET) underlies their potential application in various neurological and psychiatric conditions. uthscsa.edurti.org
Interactions with Enzymes (e.g., DNA Gyrase, Lanosterol 14 α-demethylase, KEAP1-NRF2)
In addition to receptor and transporter interactions, some 4-phenylpiperidine derivatives have been found to inhibit the activity of specific enzymes.
DNA Gyrase: Certain N-phenylpyrrolamide derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. nih.govrsc.orgmedchemexpress.com These compounds bind to the ATP-binding site of the GyrB subunit, leading to inhibition of DNA synthesis and bacterial cell death. nih.govnih.gov This mechanism makes them potential candidates for the development of new antibacterial agents. rsc.orgmedchemexpress.com
Lanosterol 14 α-demethylase (CYP51): This enzyme is a key component in the biosynthesis of sterols, including cholesterol. nih.govwikipedia.org Some compounds can inhibit CYP51, leading to a disruption in sterol production. nih.govnih.gov For example, certain flavonoid derivatives have been shown to inhibit human CYP51A1, suggesting a potential for these compounds in cholesterol-lowering therapies and even in cancer treatment due to the role of cholesterol in tumor progression. mdpi.comresearchgate.net
While direct interactions of 4-phenylpiperidine derivatives with the KEAP1-NRF2 pathway are not extensively documented in the provided context, the broader class of piperidine-containing compounds has been investigated for various therapeutic effects, and future research may explore such interactions.
Role of Structural Features in Modulating Biological Response
Quantitative structure-activity relationship (QSAR) studies have been employed to understand the influence of various molecular descriptors on the biological activity of these compounds. For mu-opioid agonists, for instance, specific molecular descriptors have been identified that correlate with their analgesic activity. nih.gov These studies help in the rational design of new derivatives with optimized potency and selectivity.
Key structural features that influence the biological response include:
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can dramatically affect receptor binding and selectivity. For example, in the case of dopamine and serotonin transporter ligands, fluoro-substitutions on the phenyl ring were found to be beneficial for activity and selectivity. ebi.ac.uk
Substituents on the Piperidine (B6355638) Nitrogen: The group attached to the piperidine nitrogen plays a crucial role in determining the compound's pharmacological properties. For many opioid derivatives, a small alkyl group is common. wikipedia.org
Stereochemistry: The spatial arrangement of atoms can be critical for receptor interaction. The cis and trans isomers of some 4-dimethylamino-3-phenylpiperidine derivatives showed differences in their activity and selectivity for the kappa-opioid receptor. jst.go.jp
Pharmacodynamic Profiles and Receptor Selectivity
The pharmacodynamic profile of a 4-phenylpiperidine derivative describes the effects it has on the body and the relationship between its concentration and the observed effect. This profile is largely determined by the compound's affinity and selectivity for its molecular targets.
The selectivity of these derivatives for different receptors or transporters is a key determinant of their therapeutic utility and potential side effects. For example, a compound that is highly selective for the mu-opioid receptor will primarily produce opioid-like effects. painphysicianjournal.com In contrast, a compound that interacts with multiple neurotransmitter transporters will have a more complex pharmacological profile. ebi.ac.ukdrugbank.com
The development of highly selective ligands is a major goal in medicinal chemistry. For example, researchers have successfully designed 4-phenylpiperidine derivatives that are highly selective for the dopamine transporter over the serotonin transporter. ebi.ac.uk Similarly, efforts have been made to develop selective kappa-opioid receptor agonists from matrine-type alkaloids, which have a different structural backbone compared to traditional KOR agonists. jst.go.jp
The following table provides examples of 4-phenylpiperidine derivatives and their primary molecular targets:
| Compound Class | Primary Molecular Target(s) | Reference(s) |
| Fentanyl and analogs | µ-Opioid Receptor (agonist) | nih.govpainphysicianjournal.comwikipedia.org |
| GBR 12909 analogs | Dopamine and Serotonin Transporters (inhibitor) | ebi.ac.uk |
| N-phenylpyrrolamides | Bacterial DNA Gyrase (inhibitor) | nih.govrsc.org |
| 4-Phenylpiperidine-2-carboxamides | Serotonin 5-HT2C Receptor (positive allosteric modulator) | nih.gov |
| Reboxetine analogs | Norepinephrine Transporter (inhibitor) | nih.gov |
This table illustrates the versatility of the 4-phenylpiperidine scaffold in targeting a range of biological systems, leading to diverse pharmacological outcomes.
Structure Activity Relationship Sar Studies of 4 Phenylpiperidine 4 Methanol and Analogs
Influence of Substituents on the Piperidine (B6355638) Ring.vulcanchem.comrsc.org
Modifications to the piperidine ring of 4-phenylpiperidine-4-methanol analogs have a significant impact on their pharmacological properties. vulcanchem.com The addition of substituents can alter the molecule's affinity for its biological targets and influence its functional activity as an agonist or antagonist. nih.gov Research has shown that attaching electron-donating or conjugated substituents to the piperidine ring can significantly affect the molecule's chemical reactivity and, consequently, its biological interactions. rsc.org
Impact of Methyl Substitution on Analgesic Activity, Agonism, and Antagonism.vulcanchem.com
The introduction of methyl groups onto the piperidine ring has been a key strategy in modulating the analgesic properties of 4-phenylpiperidine (B165713) derivatives. Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have revealed that these methyl groups play a crucial role in determining whether a compound acts as an opioid receptor agonist or antagonist. vulcanchem.com For instance, in a series of 4-(m-OH phenyl)-piperidine analogs, compounds with a methyl group at the R4 position were found to bind selectively to mu-opioid receptors. nih.gov This binding can lead to meperidine-like agonism. nih.gov
Interestingly, for some of these R4-methyl compounds, an alternative binding conformation where the phenyl group is equatorial can result in antagonism. nih.gov The presence and position of methyl groups can also influence antagonist potency. For example, compounds with both 3- and 4-methyl substituents have been shown to be more potent antagonists than analogs with only one or no methyl groups. acs.org The removal of the 3-methyl substituent from certain N-methyl and N-phenylpropyl 3-methyl-4-(3-hydroxyphenyl)piperazines results in opioid antagonists. acs.org
The analgesic activity is also highly dependent on the stereochemistry of the methyl-substituted piperidine ring. For example, cis-(+)-N-[3-Methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide has been identified as an extremely potent analgesic, significantly more so than morphine. scispace.com
Table 1: Impact of Methyl Substitution on Opioid Receptor Activity
| Compound Type | Substitution | Observed Activity |
|---|---|---|
| 4-(m-OH phenyl)-piperidine analogs | R4 = methyl | Mu-opioid receptor agonism and antagonism nih.gov |
| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | 3- and 4-methyl groups | Potent opioid receptor antagonists acs.org |
Role of Stereochemistry and Conformation in Activity.nih.gov
The three-dimensional arrangement of atoms (stereochemistry) and the spatial orientation of the molecule (conformation) are critical determinants of the biological activity of this compound analogs. The 4-phenylpiperidin-4-ol (B156043) group is a well-established fragment in many existing drugs, highlighting its favorable conformational properties for biological interactions. nih.gov
Computational studies using molecular mechanics have shown that the preferred conformation of the phenyl group (axial or equatorial) can dictate the pharmacological outcome. nih.gov For many 4-phenylpiperidine analgesics, such as the prodines, ketobemidone, and meperidine, the phenyl equatorial conformation is energetically preferred. nih.gov However, the energy difference between the phenyl axial and equatorial conformers can be small, as seen with ketobemidone and meperidine, where the axial conformation is only slightly higher in energy. nih.gov This accessibility of the phenyl axial conformation is thought to be responsible for the enhanced potency observed with a meta-hydroxyl group on the phenyl ring in these compounds. nih.gov
In contrast, for some analogs like the prodines, the phenyl axial conformer is significantly less favorable energetically. nih.gov The stereochemistry of substituents on the piperidine ring can further influence conformational preferences and, consequently, activity. For example, a 3-methyl group in the beta configuration can destabilize the phenyl axial conformer due to steric hindrance. nih.gov The stereochemistry of substituents at positions 2 and 4 of the piperidine ring has also been shown to significantly influence inhibitory activity, with syn-isomers being more active than anti-isomers in some cases. acs.org
Table 2: Conformational Preferences and Activity of 4-Phenylpiperidine Analogs
| Compound | Preferred Phenyl Conformation | Energy Difference (Axial - Equatorial) | Implication for Activity |
|---|---|---|---|
| Prodines | Equatorial | 1.9-3.4 kcal/mol | Phenyl axial conformation is less favorable nih.gov |
| Ketobemidone | Equatorial | 0.7 kcal/mol | Phenyl axial conformer is accessible and may contribute to potency nih.gov |
Effects of N-Substitution on Pharmacological Profiles.nih.gov
The substituent attached to the nitrogen atom of the piperidine ring (the N-substituent) plays a pivotal role in defining the pharmacological profile of this compound analogs. The nature of the N-substituent can modulate the compound's affinity for different receptors and can be a key determinant of whether the compound acts as an agonist, antagonist, or has a mixed profile.
In the context of opioid ligands, varying the N-substituent is a classic strategy for modulating agonist/antagonist properties. acs.org For instance, N-methyl analogs are often pure agonists, while N-allyl and N-cyclopropylmethyl analogs typically exhibit antagonist properties. acs.org This principle holds true for many classes of opioids, including those based on the 4-phenylpiperidine scaffold. acs.org
Studies on a series of 4-(m-OH phenyl)-piperidine analogs with different N-substituents (methyl, allyl, and phenethyl) have demonstrated that these groups influence receptor affinities and in vivo analgesic and antagonist activities. nih.gov Similarly, in a series of N-substituted ethyl 4-phenylpiperidine-4-carboxylates, the N-substituent was found to be a key determinant of analgesic action. nih.gov
Furthermore, the N-substituent can influence the potency of the compound. For example, N-phenylpropyl substituted compounds have been found to be more potent antagonists than their N-methyl counterparts in a series of 4-(3-hydroxyphenyl)piperidines. acs.org The choice of the N-alkyl group is also important for affinity and intrinsic activity at dopamine (B1211576) D2 receptors, with a benzyl (B1604629) group being more favorable than a propyl group in some instances. gu.se
Modulations on the Phenyl Ring and its Impact on Biological Activity.nih.gov
Modifications to the 4-phenyl ring of the this compound scaffold are crucial for fine-tuning the biological activity of these compounds. The position and physicochemical properties of substituents on the aromatic ring can significantly affect their interaction with biological targets.
For instance, the presence of a hydroxyl group at the meta-position of the phenyl ring is a common feature in many potent opioid analgesics. nih.gov This hydroxyl group is thought to enhance potency by interacting with a specific recognition site on the opioid receptor, particularly when the phenyl ring is in the axial conformation. nih.gov
The structure-activity relationship (SAR) of mono-substituted 4-phenylpiperidines has shown that the position and nature of the aromatic substituent are critical for their effects on the dopaminergic system. nih.gov In a study of compounds designed as dopamine D2 receptor ligands, it was found that for unsubstituted or ortho-methoxy substituted phenylpiperidines, hydrophobic interactions are the most important factor for stabilizing the ligand-receptor complex. gu.se Ortho-substitution forces the piperidine ring into a perpendicular orientation relative to the phenyl ring, which can impact receptor affinity. gu.se Furthermore, the inclusion of two substituents on the phenyl ring, specifically at the 3 and 5 positions, has been shown to increase potency in modulating dopamine neurotransmission. google.com
In a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives, various substitutions on the phenyl ring were explored for their analgesic potential. researchgate.net This highlights the importance of the substitution pattern on the phenyl ring for achieving the desired pharmacological effect.
Linker Region Design in Bifunctional Molecules (e.g., PROTACs)
The this compound scaffold can be incorporated into bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins. cdnsciencepub.comgoogle.com In a PROTAC, a linker region connects a ligand that binds to the target protein to a ligand that recruits an E3 ubiquitin ligase. google.com The design of this linker is critical for the efficacy of the PROTAC.
The linker's composition, length, and flexibility are key parameters that can be optimized to ensure the proper orientation of the target protein and the E3 ligase, facilitating efficient ubiquitination and subsequent degradation. google.com Linker moieties can be synthesized with a variety of functional groups to allow for the sequential attachment of the protein-targeting moiety and the E3 ligase-binding moiety. google.com
Quantitative Structure-Activity Relationship (QSAR) Modelling.longdom.org
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgwikipedia.org This approach is valuable for understanding the structural features that are important for a desired pharmacological effect and for predicting the activity of new, unsynthesized compounds. longdom.orgwikipedia.org
QSAR studies have been applied to 4-phenylpiperidine derivatives to model their activity as mu opioid agonists. nih.gov In one such study, a variety of molecular descriptors were calculated for a series of 4-phenylpiperidine derivatives and correlated with their known analgesic activities using a neural network method. nih.gov This model was then used to predict the activity of other compounds and to develop a pharmacophore model, which can guide the structural optimization of these derivatives. nih.gov
Similarly, QSAR models have been developed for mono-substituted 4-phenylpiperidines to investigate their effects on the dopaminergic system. nih.gov By modeling the relationship between physicochemical descriptors and in vivo effects, researchers can gain a comprehensive understanding of the biological response for this class of compounds. nih.gov These models can also be used to predict binding affinities to specific targets, such as the dopamine D2 receptor and monoamine oxidase A. gu.senih.gov
The application of QSAR in the study of this compound and its analogs allows for a more rational approach to drug design, helping to prioritize the synthesis of compounds with the highest probability of possessing the desired pharmacological profile. longdom.org
Computational and Theoretical Investigations of 4 Phenylpiperidine 4 Methanol and Analogs
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of molecular structure and electronic characteristics.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 4-Phenylpiperidine-4-methanol, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. jksus.org This process is crucial as the molecule's conformation dictates how it can interact with biological targets.
The electronic structure, which encompasses the distribution of electrons within the molecule, is also elucidated through DFT. This includes the calculation of molecular electrostatic potential (MEP), which maps the charge distribution and helps to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). jksus.org Such information is vital for understanding non-covalent interactions, which are key to molecular recognition.
Table 1: Predicted Geometric Parameters for this compound using DFT
| Parameter | Predicted Value |
| C-C (phenyl ring) bond length | ~1.39 Å |
| C-C (piperidine ring) bond length | ~1.53 Å |
| C-N (piperidine ring) bond length | ~1.47 Å |
| C-O (methanol group) bond length | ~1.43 Å |
| O-H (methanol group) bond length | ~0.96 Å |
| C-N-C bond angle (piperidine) | ~111° |
| C-C-O bond angle | ~109° |
Note: These are typical values and can vary slightly depending on the specific DFT functional and basis set used.
HOMO-LUMO Energy Gap Analysis for Chemical Reactivity and Bioactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. biomedres.us
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. biomedres.usnih.gov This higher reactivity can correlate with increased bioactivity. For this compound and its analogs, a smaller energy gap might imply a greater potential for interaction with biological systems. nih.gov
Table 2: Frontier Orbital Energies and Related Parameters
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability researchgate.net |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Predicts chemical reactivity and stability biomedres.us |
Electronegativity and Electrophilicity Index Determination
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ) and the electrophilicity index (ω). nih.gov Electronegativity represents the power of a molecule to attract electrons, while the electrophilicity index quantifies the energy lowering of a molecule when it accepts electrons from its environment.
These parameters are valuable for predicting the nature of chemical interactions. A higher electrophilicity index for a molecule like this compound would suggest it is more likely to act as an electrophile in a reaction, a key aspect of its potential interactions with biological nucleophiles, such as amino acid residues in a protein. nih.gov
Molecular Docking and Molecular Dynamics Simulations
While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations predict how it will interact with biological macromolecules, such as proteins.
Prediction of Binding Interactions with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov Given that many 4-phenylpiperidine (B165713) derivatives are known to interact with opioid receptors, it is plausible that this compound could also bind to these targets. nih.govnih.gov
Docking studies can simulate the placement of this compound into the binding site of a receptor, such as the mu-opioid receptor. The output of these simulations is a binding score or affinity, which estimates the strength of the interaction. nih.gov This allows for the ranking of different analogs based on their predicted binding potency.
Ligand-Protein Interaction Analysis
Following docking, the resulting ligand-protein complex can be analyzed to identify the specific interactions that stabilize the binding. These interactions are typically non-covalent and can include:
Hydrogen bonds: The hydroxyl group of the methanol (B129727) moiety and the nitrogen atom of the piperidine (B6355638) ring in this compound are potential hydrogen bond donors and acceptors, respectively. These can form strong interactions with polar amino acid residues in the receptor's binding pocket.
Hydrophobic interactions: The phenyl group provides a large hydrophobic surface that can interact with nonpolar amino acid residues.
Molecular dynamics simulations can further refine this understanding by simulating the movement of the ligand-protein complex over time. This provides insights into the stability of the binding pose and the flexibility of both the ligand and the protein upon binding. nih.gov
Table 3: Potential Interacting Residues in a Hypothetical Mu-Opioid Receptor Binding Site
| Interaction Type | Potential Amino Acid Residues | Ligand Moiety Involved |
| Hydrogen Bond | Aspartate, Tyrosine, Histidine | Methanol (-OH), Piperidine (N-H) |
| Hydrophobic | Phenylalanine, Tryptophan, Leucine | Phenyl group |
| Ionic Interaction | Aspartate, Glutamate | Protonated Piperidine Nitrogen |
Virtual Screening Techniques for Lead Identification
Virtual screening (VS) has emerged as a powerful computational technique in drug discovery to identify promising lead compounds from large databases. nih.gov This approach is particularly valuable in the exploration of chemical scaffolds such as this compound and its analogs. The process involves the use of computational methods to predict the binding of small molecules to a biological target, thereby prioritizing candidates for experimental testing. Both ligand-based and structure-based methods are employed in these screening campaigns. researchgate.netnih.gov
Ligand-based virtual screening focuses on the properties of known active compounds. Techniques such as similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) models are utilized. For a scaffold like this compound, a pharmacophore model would be constructed based on the key chemical features essential for its biological activity. This model would then be used to search large compound libraries for molecules that match this pharmacophoric fingerprint.
Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the target protein. nih.gov Molecular docking is a primary tool in this approach, where potential ligands are computationally placed into the binding site of a receptor to predict their binding affinity and orientation. researchgate.net For instance, in a study on piperidine and piperazine-based compounds targeting the sigma receptor 1 (S1R), molecular docking was used to analyze the binding modes of the ligands. nih.gov This analysis revealed crucial interactions between the compounds and specific amino acid residues, such as Glu172 and Asp126, which were vital for binding affinity. nih.gov A similar approach could be applied to identify novel analogs of this compound with enhanced activity towards a specific biological target.
The effectiveness of virtual screening is often enhanced by employing a hierarchical screening protocol. This involves an initial fast screening of a large database using less computationally intensive methods, followed by more rigorous and accurate methods for the smaller, prioritized subset of compounds. High-throughput virtual screening can assess vast libraries containing hundreds of thousands of compounds. researchgate.net The top-ranked compounds from these screens are then subjected to further analysis, such as binding free energy calculations, to refine the predictions before proceeding to in vitro validation. nih.gov
A hypothetical virtual screening workflow for identifying novel analogs of this compound could involve the following steps:
Target Selection and Preparation: Identification and preparation of the 3D structure of the biological target of interest.
Library Preparation: Assembling a large and diverse library of chemical compounds, including known analogs of this compound.
Docking and Scoring: Performing molecular docking of the library against the target's binding site and scoring the poses to estimate binding affinity.
Post-docking Analysis: Filtering the results based on docking scores, visual inspection of binding modes, and comparison with known active compounds.
Hit Selection: Selecting a final set of promising candidates for experimental testing.
Interactive Data Table: Representative Virtual Screening Methodologies
| Methodology | Description | Application to this compound Analogs |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | To identify analogs with optimal binding poses within a target's active site. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | To screen for novel scaffolds that mimic the key interaction features of this compound. |
| Similarity Searching | Searches for molecules with similar chemical structures or properties to a known active compound. | To find commercially available or synthetically accessible analogs of this compound. |
| QSAR Modeling | Develops mathematical models to predict the biological activity of compounds based on their physicochemical properties. | To predict the potency of new analogs before their synthesis and testing. |
Theoretical Prediction of Pharmacokinetic Parameters
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). In silico methods are increasingly used to predict these ADME properties early in the drug discovery process, helping to identify and filter out compounds with unfavorable pharmacokinetic profiles. idaampublications.indigitellinc.com For this compound and its analogs, various computational tools and models can be employed to estimate their drug-likeness and ADME characteristics.
Computational models, often based on machine learning algorithms, can predict a wide range of pharmacokinetic parameters. digitellinc.com For instance, properties such as oral bioavailability, blood-brain barrier (BBB) penetration, plasma protein binding, and metabolic stability can be estimated from the chemical structure of a compound. nih.govnih.gov These predictions are guided by established principles like Lipinski's Rule of Five, which provides a general framework for evaluating the drug-likeness of a molecule based on its physicochemical properties. nih.gov
A study on melatonin (B1676174) derivatives demonstrated the use of SwissADME software to predict the pharmacokinetic and drug-likeness parameters of newly synthesized compounds. nih.gov The results indicated that the derivatives met the criteria for good oral bioavailability and CNS penetration. nih.gov Similarly, for analogs of this compound, these tools can predict key ADME properties. For example, the lipophilicity (logP) and aqueous solubility (logS) are critical determinants of absorption and distribution. The potential for metabolism by cytochrome P450 (CYP) enzymes, a major pathway for drug elimination, can also be predicted. nih.gov
A computational analysis of 4-hydroxyisoleucine (B15566) used ADMETLab 2.0 to determine its drug-related properties. nih.gov The study predicted parameters such as clearance rate, half-life, and volume of distribution. nih.gov Such predictions are invaluable for prioritizing analogs of this compound with a desirable pharmacokinetic profile for further development. For example, a low predicted clearance rate and a longer half-life might be desirable for maintaining therapeutic concentrations of the drug.
Interactive Data Table: Predicted ADME Properties for a Hypothetical this compound Analog
| ADME Property | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | 2-3 | Optimal lipophilicity for cell membrane permeability and solubility. |
| Aqueous Solubility | Moderately Soluble | Influences absorption and formulation development. |
| Blood-Brain Barrier (BBB) Permeation | High | Indicates potential for central nervous system activity. |
| CYP450 Inhibition | Non-inhibitor of major isoforms | Lower risk of drug-drug interactions. |
| Human Oral Bioavailability | > 80% | High fraction of the drug reaching systemic circulation after oral administration. |
| Plasma Protein Binding | < 90% | Higher fraction of unbound drug available for therapeutic action. |
Advanced Applications and Future Research Directions
Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis
4-Phenylpiperidine-4-methanol and its derivatives are pivotal intermediates in the synthesis of complex organic molecules. ontosight.aisemanticscholar.org The piperidine (B6355638) ring is a common feature in many pharmaceuticals and natural products. kcl.ac.ukmdpi.com The presence of both a phenyl group and a hydroxymethyl group at the C4 position offers multiple points for chemical modification, allowing for the creation of diverse molecular architectures. ontosight.ai
Researchers have developed various synthetic routes to access this compound and its analogs. semanticscholar.orggoogle.com These methods often involve the reaction of piperidine precursors with appropriate reagents to introduce the desired functional groups. ontosight.aisemanticscholar.org For instance, the synthesis can be achieved by reacting 4-piperidone (B1582916) with a phenyl-containing organometallic reagent, followed by the introduction of the methanol (B129727) group. The versatility of this scaffold is further demonstrated by its use in the preparation of substituted piperidines with varied functionalities at different positions of the ring. semanticscholar.orgkcl.ac.ukepo.org These synthetic strategies enable the exploration of a broad chemical space, which is crucial for identifying new drug candidates. semanticscholar.orgnih.gov
Table 1: Examples of Complex Molecules Synthesized Using this compound Derivatives
| Compound Class | Synthetic Application | Reference |
| Propafenone Analogs | Utilized as a building block for P-glycoprotein inhibitors by modifying the 4-position of the piperidine ring. | semanticscholar.org |
| Loperamide Analogs | Served as a scaffold for designing mu-opioid receptor agonists. | nih.gov |
| Donepezil Analogs | Employed in the synthesis of analogs of the acetylcholinesterase inhibitor donepezil. | kcl.ac.uk |
| Telomerase Inhibitors | Incorporated into 5-phenyl-N-piperidine ethanone-4,5-dihydropyrazole derivatives as potential antitumor agents. | nih.gov |
Application in Targeted Protein Degradation (e.g., PROTAC Linkers)
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) at the forefront. nih.govnih.gov PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. revvity.comfrontiersin.org The linker connecting the target-binding ligand and the E3 ligase-recruiting moiety plays a critical role in the efficacy of a PROTAC. explorationpub.com
Development as Radioligands for Molecular Imaging (e.g., PET)
Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that utilizes radiolabeled molecules (radioligands) to visualize and quantify biological processes in vivo. frontiersin.org Derivatives of 4-phenylpiperidine (B165713) have been successfully developed as radioligands for imaging various targets in the central nervous system (CNS). nih.govnih.gov
For example, 4-phenylpiperidine-4-carbonitrile (B1581006) derivatives have been labeled with fluorine-18 (B77423) ([¹⁸F]) to create PET radioligands for imaging sigma-1 (σ₁) receptors. nih.gov These receptors are implicated in a variety of neurological and psychiatric disorders. Studies have shown that these radioligands exhibit high affinity and selectivity for σ₁ receptors and can effectively cross the blood-brain barrier. nih.gov The development of such imaging agents is crucial for understanding the role of these receptors in disease and for the development of new drugs targeting them. nih.govnih.gov
Table 2: Research on this compound Derivatives as PET Radioligands
| Radioligand Derivative | Target Receptor | Key Findings | Reference |
| [¹⁸F]Labeled 4-phenylpiperidine-4-carbonitrile | Sigma-1 (σ₁) Receptors | High affinity and selectivity, good brain uptake, potential for imaging σ₁ receptors. | nih.gov |
| [¹¹C]Labeled Cinnamoylamides (containing a piperazine (B1678402) moiety) | Dopamine (B1211576) D₃ Receptors | Brain uptake correlated with in vitro biological properties, but showed nonspecific binding. | nih.gov |
Encapsulation with Cyclodextrins for Enhanced Bioavailability and Modified Properties
Many drug candidates, including those based on the 4-phenylpiperidine scaffold, suffer from poor water solubility, which can limit their bioavailability and therapeutic efficacy. nih.govtaylorfrancis.com Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them excellent encapsulating agents for poorly soluble molecules. nih.govresearchgate.net
Emerging Therapeutic Areas for this compound Scaffolds
The versatility of the this compound scaffold continues to drive its exploration in new therapeutic areas. ontosight.aimdpi.com Beyond its established roles in areas like analgesia and neuropharmacology, researchers are investigating its potential in oncology, infectious diseases, and inflammatory conditions. researchgate.netnih.gov
For instance, novel derivatives are being designed and synthesized as potential antitumor agents. nih.gov The ability to modify the scaffold allows for the optimization of activity against specific cancer-related targets. Similarly, the structural features of this compound make it an attractive starting point for the development of new antibacterial and antiviral agents. researchgate.net
Design of Novel Analogs with Improved Efficacy and Selectivity
A major focus of research involving the this compound scaffold is the design and synthesis of novel analogs with enhanced efficacy and selectivity for their biological targets. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications to the chemical structure affect biological activity. nih.govnih.gov
By systematically altering the substituents on the phenyl ring, the piperidine nitrogen, and the hydroxymethyl group, chemists can fine-tune the pharmacological properties of the resulting compounds. semanticscholar.orgnih.gov This can lead to the identification of analogs with increased potency, reduced off-target effects, and improved pharmacokinetic profiles. For example, the introduction of specific functional groups can enhance binding to a target receptor while minimizing interactions with other receptors, thereby improving selectivity. nih.govnih.gov The development of dopaminergic stabilizers and T-type calcium channel antagonists are examples of how modifying the 4-phenylpiperidine scaffold can lead to novel therapeutic agents. nih.govnih.gov
Combination Therapies Involving this compound Derivatives
As our understanding of complex diseases grows, so does the interest in combination therapies. The use of multiple drugs that act on different targets or pathways can often lead to synergistic effects and improved clinical outcomes. Derivatives of this compound are being considered as components of such combination regimens.
For example, a P-glycoprotein inhibitor based on the 4-phenylpiperidine scaffold could be co-administered with a chemotherapy drug that is a substrate for this efflux pump. semanticscholar.org By inhibiting P-glycoprotein, the piperidine derivative would increase the intracellular concentration of the anticancer drug, potentially overcoming drug resistance. Future research will likely explore other rational combinations of this compound derivatives with existing or new therapeutic agents for a variety of diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Phenylpiperidine-4-methanol, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions using piperidine and phenyl precursors. For example, analogous procedures involve crystallization in ethyl acetate to isolate solids, followed by recrystallization for purity enhancement . Purity validation requires 1H NMR (to confirm proton environments) and HRMS (to verify molecular weight and isotopic patterns). For instance, in structurally related compounds, 1H NMR chemical shifts between δ 7.2–7.5 ppm (aromatic protons) and δ 3.0–4.0 ppm (piperidine CH2/CH groups) are critical for structural confirmation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for identifying proton and carbon environments. For example, the methanol group (-CH2OH) typically shows a triplet near δ 3.5–4.0 ppm in 1H NMR, while aromatic protons appear as multiplets in δ 7.0–7.5 ppm .
- HRMS : Validates molecular formula and isotopic distribution (e.g., [M+H]+ or [M+Na]+ peaks).
- IR Spectroscopy : Detects functional groups like -OH (broad peak ~3200–3600 cm⁻¹) and C-N stretches (~1100–1250 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution efficiency .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate biphasic reactions .
- Temperature Control : Elevated temperatures (50–80°C) improve reaction kinetics but must be balanced against decomposition risks . Yield optimization studies in analogous compounds achieved 67–81% via controlled stoichiometry and reflux conditions .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) to confirm ambiguous signals. For example, overlapping NMR peaks can be deconvoluted using 2D techniques (COSY, HSQC) .
- Sample Purity : Re-crystallize or use column chromatography (silica gel, ethyl acetate/hexane gradients) to remove impurities causing spectral noise .
- Comparative Analysis : Benchmark data against structurally validated analogs (e.g., NIST’s 4-Phenylpiperidine database) .
Q. What structural modifications enhance the bioactivity of this compound derivatives?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) on the phenyl ring to improve receptor binding affinity .
- Piperidine Modifications : Replace the methanol group with ester or amide functionalities to alter pharmacokinetics (e.g., logP, solubility) .
- SAR Studies : Systematic variation of substituents followed by in vitro assays (e.g., enzyme inhibition) can identify pharmacophores. For example, methylthio or fluorophenyl groups in related compounds showed enhanced antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
